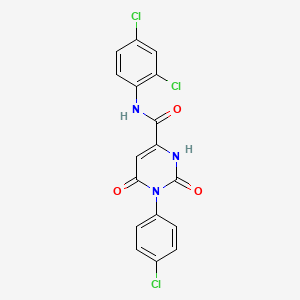

1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Description

1-(4-Chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide (CAS: 861212-22-8) is a pyrimidinecarboxamide derivative characterized by a hydroxyl group at position 6, a 4-chlorophenyl substituent at position 1, and a 2,4-dichlorophenyl carboxamide moiety at position 4 of the pyrimidine ring. Notably, commercial availability of this compound has been discontinued, as indicated by product listings from suppliers like CymitQuimica .

Properties

IUPAC Name |

3-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl3N3O3/c18-9-1-4-11(5-2-9)23-15(24)8-14(22-17(23)26)16(25)21-13-6-3-10(19)7-12(13)20/h1-8H,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMLRCHJSZYIJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C=C(NC2=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl and dichlorophenyl groups through nucleophilic substitution reactions. The hydroxy and oxo groups are then introduced via oxidation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to form an alcohol.

Substitution: The chlorophenyl and dichlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxo group can produce an alcohol.

Scientific Research Applications

1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidinecarboxamide derivatives are a diverse class of compounds with varying substituents that significantly influence their physicochemical properties, target specificity, and biological activity. Below is a detailed comparison of 1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrimidinecarboxamide Derivatives

Key Observations

Chlorinated vs. Methoxy/Ethoxy Substituents :

- The chlorophenyl groups in the target compound increase lipophilicity compared to methoxy/ethoxy substituents in analogs like CAS: 736969-63-3. This may enhance membrane permeability but reduce aqueous solubility .

- In contrast, methoxy/ethoxy groups (e.g., in DM-20) improve solubility, which is critical for oral bioavailability .

Hydroxyl Group vs. Tetrahydro Ring: The hydroxyl group at position 6 in the target compound could facilitate hydrogen bonding with biological targets, such as kinases or receptors, similar to the role of hydroxyl groups in cannabinoid ligands like CP-55,940 .

Receptor Binding Potential: While CP-55,940 exhibits nanomolar affinity for cannabinoid receptors, the target compound’s dichlorophenyl and hydroxyl substituents suggest possible interactions with analogous targets.

Commercial and Research Status: The target compound is discontinued commercially, limiting its experimental use . In contrast, CP-55,940 remains a well-characterized tool compound in cannabinoid research .

Biological Activity

1-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-6-hydroxy-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H10Cl3N3O3

- Molecular Weight : 410.6386 g/mol

- CAS Number : 21544231

Biological Activity Overview

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research.

Anti-inflammatory Activity

Research indicates that derivatives similar to this compound can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. For instance, studies have shown that certain derivatives can reduce the expression of these cytokines in macrophage cell lines (e.g., J774A.1) when stimulated with lipopolysaccharide (LPS) . The inhibition of the NF-κB pathway has been highlighted as a key mechanism through which these compounds exert their anti-inflammatory effects.

Anticancer Potential

The compound's structural similarities to known anticancer agents suggest it may possess cytotoxic properties against various cancer cell lines. In vitro studies have demonstrated that pyrimidine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cytokine Production : By blocking the signaling pathways that lead to cytokine release.

- Cell Cycle Arrest : Inducing cell cycle arrest in cancerous cells, leading to reduced proliferation.

- Apoptosis Induction : Promoting programmed cell death through the activation of apoptotic pathways.

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Study on Anti-inflammatory Effects :

- Anticancer Activity Assessment :

Data Summary Table

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

The synthesis of structurally analogous pyrimidinecarboxamides typically involves multi-step reactions, including nucleophilic substitution, cyclization, and amide bond formation. For example, polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions, while catalysts like triethylamine improve amidation efficiency . Multi-step purification via column chromatography or recrystallization is critical to achieving >95% purity. Reaction temperature (60–100°C) and pH control (neutral to mildly acidic) are key variables to minimize side products .

Q. How can the compound’s structure be rigorously characterized?

Structural confirmation requires a combination of:

- NMR spectroscopy : - and -NMR to identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–175 ppm).

- X-ray crystallography : Resolve dihedral angles between aromatic rings (e.g., 12.8° in similar pyrimidines) and hydrogen-bonding patterns .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 418.02 for CHClNO) .

Q. What strategies address solubility challenges in in vitro assays?

Solubility can be improved using co-solvents (e.g., DMSO:water mixtures) or pH adjustment (near physiological pH 7.4). Salt formation (e.g., sodium or hydrochloride salts) may enhance aqueous solubility, but stability must be verified via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies require systematic modifications:

- Substituent variation : Replace chlorine atoms with fluorine or methyl groups to assess electronic/steric effects.

- Bioactivity assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities, validated by experimental IC values .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Discrepancies may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Validate results using both enzymatic (e.g., ADP-Glo™) and cell-based (e.g., proliferation) assays.

- Batch consistency analysis : Compare HPLC purity (>98%) and residual solvent levels (GC-MS) across synthetic batches .

Q. What computational approaches predict metabolic stability and toxicity?

- ADMET prediction : Use tools like SwissADME to estimate CYP450 metabolism and blood-brain barrier permeability.

- Molecular dynamics (MD) simulations : Simulate interactions with liver microsomal enzymes (e.g., CYP3A4) over 100 ns to identify metabolic hotspots .

Methodological Notes

- Contradiction Handling : Conflicting solubility data (e.g., DMSO vs. aqueous buffers) should be resolved by standardizing solvent systems and reporting exact concentrations .

- Advanced Analytics : Use LC-MS/MS for metabolite identification in pharmacokinetic studies, with a focus on hydroxylated or dechlorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.